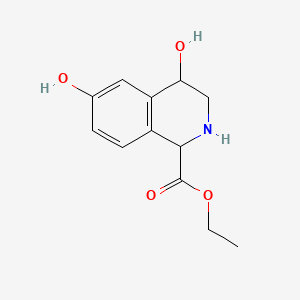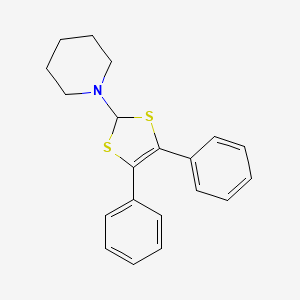
Bis(4-methylphenyl)ethane-1,1,2,2-tetracarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-methylphenyl)ethane-1,1,2,2-tetracarbonitrile is a chemical compound known for its unique structure and properties It is characterized by the presence of four cyano groups attached to an ethane backbone, with two 4-methylphenyl groups as substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-methylphenyl)ethane-1,1,2,2-tetracarbonitrile typically involves the reaction of 4-methylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as distillation and crystallization are employed to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Bis(4-methylphenyl)ethane-1,1,2,2-tetracarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert the cyano groups to primary amines.
Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diketones or quinones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Bis(4-methylphenyl)ethane-1,1,2,2-tetracarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of Bis(4-methylphenyl)ethane-1,1,2,2-tetracarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The cyano groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Bis(4-methylphenyl)ethane-1,2-dione: Similar structure but with carbonyl groups instead of cyano groups.
Bis(4-methylphenyl)ethane-1,1,2,2-tetrafluoride: Similar structure but with fluoride groups instead of cyano groups.
Uniqueness
Bis(4-methylphenyl)ethane-1,1,2,2-tetracarbonitrile is unique due to the presence of four cyano groups, which impart distinct chemical and physical properties. These properties make it a valuable compound for various applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
34404-77-8 |
|---|---|
Fórmula molecular |
C20H14N4 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
1,2-bis(4-methylphenyl)ethane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C20H14N4/c1-15-3-7-17(8-4-15)19(11-21,12-22)20(13-23,14-24)18-9-5-16(2)6-10-18/h3-10H,1-2H3 |
Clave InChI |
KQDTUZCAQADWIM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(C#N)(C#N)C(C#N)(C#N)C2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


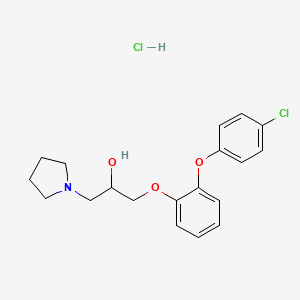
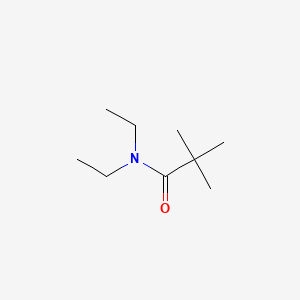
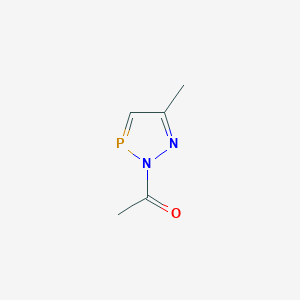
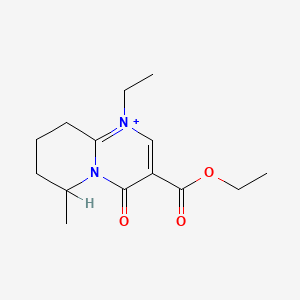
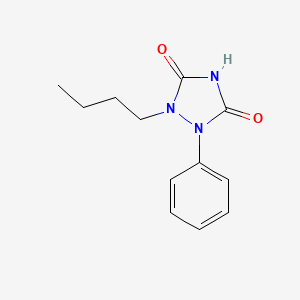

![{2-[4-(Butan-2-yl)-2-chlorophenoxy]-5-methylphenyl}acetic acid](/img/structure/B14690290.png)
![Methyl 4-[4-[2-acetyloxyethyl(benzyl)amino]phenyl]butanoate](/img/structure/B14690303.png)


